Methyl 2-chloro-5-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-chloro-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is a complex organic compound with a unique structure that includes a piperidine ring, a benzoate ester, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the esterification of the benzoate. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and esterification catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Methyl 2-chloro-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-chloro-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate include other benzoate esters, piperidine derivatives, and sulfonyl-containing compounds. Examples include:
- Methyl 2-chloro-5-{1-[(4-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate
- Ethyl 2-chloro-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate
- Methyl 2-chloro-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}phenylacetate
Uniqueness
The uniqueness of methyl 2-chloro-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H22ClFN2O5S |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
methyl 2-chloro-5-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22ClFN2O5S/c1-30-21(27)18-12-17(6-7-19(18)22)24-20(26)15-8-10-25(11-9-15)31(28,29)13-14-2-4-16(23)5-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,24,26) |
InChI Key |
AIGZYTZURNINEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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